3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chlorination and subsequent coupling reactions to introduce the benzoyl and hydroxybenzamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The halogen atoms and benzoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dibromo-N-(4-chloro-3-(4-chlorobenzoyl)phenyl)-2-hydroxybenzamide
- 3,5-dichloro-N-(2-chloro-4-nitrophenyl)-2-methylsulfanyl-benzamide
- 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
Uniqueness
Compared to similar compounds, 3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide stands out due to its specific halogenation pattern and the presence of both benzoyl and hydroxybenzamide groups.
Properties
Molecular Formula |
C20H10Br2Cl3NO3 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H10Br2Cl3NO3/c21-10-5-14(19(28)15(22)6-10)20(29)26-16-8-12(24)7-13(17(16)25)18(27)9-1-3-11(23)4-2-9/h1-8,28H,(H,26,29) |
InChI Key |
FWHXCBMHSNBTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl)Cl |
Origin of Product |
United States |
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